alpha-Diphosphopyridine nucleotide
Overview
Description
Alpha-Diphosphopyridine nucleotide, also known as nicotinamide adenine dinucleotide, is a coenzyme found in all living cells. It plays a crucial role in metabolism by acting as an electron carrier in redox reactions. This compound is essential for the production of energy in cells and is involved in various biochemical processes, including DNA repair and cell signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-Diphosphopyridine nucleotide can be synthesized through several methods. One common approach involves the use of nicotinamide and adenosine monophosphate as starting materials. The reaction typically requires the presence of enzymes such as nicotinamide phosphoribosyltransferase and nicotinamide mononucleotide adenylyltransferase. These enzymes facilitate the formation of this compound under mild conditions .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation. Specific strains of bacteria or yeast are engineered to overproduce the compound. The fermentation process is optimized to maximize yield and purity. After fermentation, the compound is extracted and purified using techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions: Alpha-Diphosphopyridine nucleotide undergoes various chemical reactions, including oxidation, reduction, and substitution. In oxidation-reduction reactions, it alternates between its oxidized form (NAD+) and reduced form (NADH).
Common Reagents and Conditions: Common reagents used in reactions involving this compound include hydrogen donors and acceptors, such as glucose and oxygen. The reactions typically occur under physiological conditions, with pH and temperature optimized for enzyme activity .
Major Products: The major products formed from reactions involving this compound include NADH and NADP (nicotinamide adenine dinucleotide phosphate). These products play essential roles in cellular metabolism and energy production .
Scientific Research Applications
Alpha-Diphosphopyridine nucleotide has numerous scientific research applications. In chemistry, it is used as a cofactor in enzymatic reactions to study redox processes. In biology, it is essential for understanding cellular metabolism and energy production. In medicine, it is investigated for its potential therapeutic effects in conditions such as neurodegenerative diseases and aging. In industry, it is used in the production of biofuels and other biotechnological applications .
Mechanism of Action
The mechanism of action of alpha-Diphosphopyridine nucleotide involves its role as an electron carrier in redox reactions. It accepts electrons during metabolic processes, becoming reduced to NADH. NADH then donates electrons to other molecules, returning to its oxidized form (NAD+). This cycle is crucial for the production of ATP, the primary energy currency of cells. The molecular targets of this compound include various dehydrogenases and oxidoreductases involved in metabolic pathways .
Comparison with Similar Compounds
Alpha-Diphosphopyridine nucleotide is similar to other nucleotides such as nicotinamide adenine dinucleotide phosphate (NADP) and flavin adenine dinucleotide (FAD). it is unique in its specific role in redox reactions and its involvement in both catabolic and anabolic processes. NADP is primarily involved in anabolic reactions, while FAD is another electron carrier involved in different metabolic pathways .
List of Similar Compounds:- Nicotinamide adenine dinucleotide phosphate (NADP)
- Flavin adenine dinucleotide (FAD)
- Adenosine triphosphate (ATP)
This compound stands out due to its versatility and central role in cellular metabolism .
Properties
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5S)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1-4,7-8,10-11,13-16,20-21,29-32H,5-6H2,(H5-,22,23,24,25,33,34,35,36,37)/t10-,11-,13-,14-,15-,16-,20+,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWFJGJZGIEFAR-OPDHFMQKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N7O14P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858990 | |
Record name | Adenine-alpha-nicotinamide dinucleotide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
663.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7298-93-3 | |
Record name | α-NAD | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7298-93-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Adenine-alpha-nicotinamide dinucleotide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Adenosine 5'-(trihydrogen diphosphate), 5'→5'-ester with 3-carbamoyl-1-α-D-ribofuranosylpyridinium--ate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.943 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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